

Application Notes and Protocols for COPO Data Submission of Transcriptomics Datasets

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for researchers on the workflow for submitting transcriptomics datasets, specifically RNA-seq data, to public repositories using the Collaborative Open Omics (COPO) platform. Adherence to these protocols will facilitate the findability, accessibility, interoperability, and reusability (FAIR) of your research data.^{[1][2][3][4]}

Introduction to COPO for Transcriptomics Data

COPO is a web-based platform that acts as a data broker, simplifying the submission of omics data and metadata to public archives like the European Nucleotide Archive (ENA).^{[2][4][5]} It provides a user-friendly interface to describe and manage research data, ensuring compliance with community standards and minimizing the burden of metadata formatting.^{[1][4]} For transcriptomics studies, COPO streamlines the process of associating experimental metadata with raw sequence files and downstream analyses.

Quantitative Data Summary for Submission Tracking

Effective data management includes tracking key metrics throughout the submission process. Researchers should maintain a record of their submissions to monitor progress and ensure data quality. The following table provides a template for tracking quantitative data related to your transcriptomics submissions via COPO.

Metric	Description	Example Value
Number of Samples	Total number of biological samples in the study.	48
Number of FASTQ Files	Total number of raw sequencing data files.	96 (for paired-end)
Metadata Manifest Version	Version number of the completed sample manifest file.	v2.1
Validation Success Rate	Percentage of samples passing COPO's initial validation.	95%
Number of Validation Errors	Count of errors identified during the validation step.	4
Time to Accession (Days)	Time from submission to receiving repository accession numbers.	2-5 business days
BioSample Accessions	Unique identifiers assigned to each sample by the repository.	SAMNxxxxxxx
SRA Run Accessions	Unique identifiers for each sequencing run.	ERRxxxxxxx

Experimental Protocols: Transcriptomics Data and Metadata Preparation

This section details the necessary steps to prepare your transcriptomics data and metadata for submission through the COPO platform.

Protocol 1: Raw Data Preparation

- **File Format:** Ensure your raw sequencing data is in the FASTQ format.^[6] This is the standard format for submitting high-throughput sequencing data.
- **File Naming:** Use clear and consistent file naming conventions. For paired-end data, a common convention is SampleName_R1.fastq.gz and SampleName_R2.fastq.gz.
- **Data Integrity:** It is recommended to generate checksums (e.g., MD5) for your FASTQ files to verify file integrity after upload.
- **Compression:** Compress your FASTQ files using gzip (.gz) to reduce file size and upload time.

Protocol 2: Metadata Preparation using COPO Manifests

COPO utilizes manifest files, which are spreadsheet-based templates (Excel or CSV), to collect metadata about your samples.^{[2][7][8]}

- **Download Manifest Template:**
 - Navigate to the COPO web portal and log in.
 - From the "Manifests" or a similar section, download the appropriate sample manifest template. For general transcriptomics, an ENA-compatible sample checklist is suitable.^[7] COPO may also offer specialized templates for specific projects (e.g., Darwin Tree of Life).^{[2][8]}
- **Complete the Manifest File:**
 - **Sample Identifiers:** Assign a unique and persistent name to each of your biological samples.
 - **Experimental Variables:** Carefully document all experimental variables, such as treatment conditions, time points, and biological replicates.
 - **Library Preparation Details:** Provide comprehensive information about the RNA extraction method, library construction protocol (e.g., stranded, poly-A selection), and sequencing

platform (e.g., Illumina NovaSeq).[6]

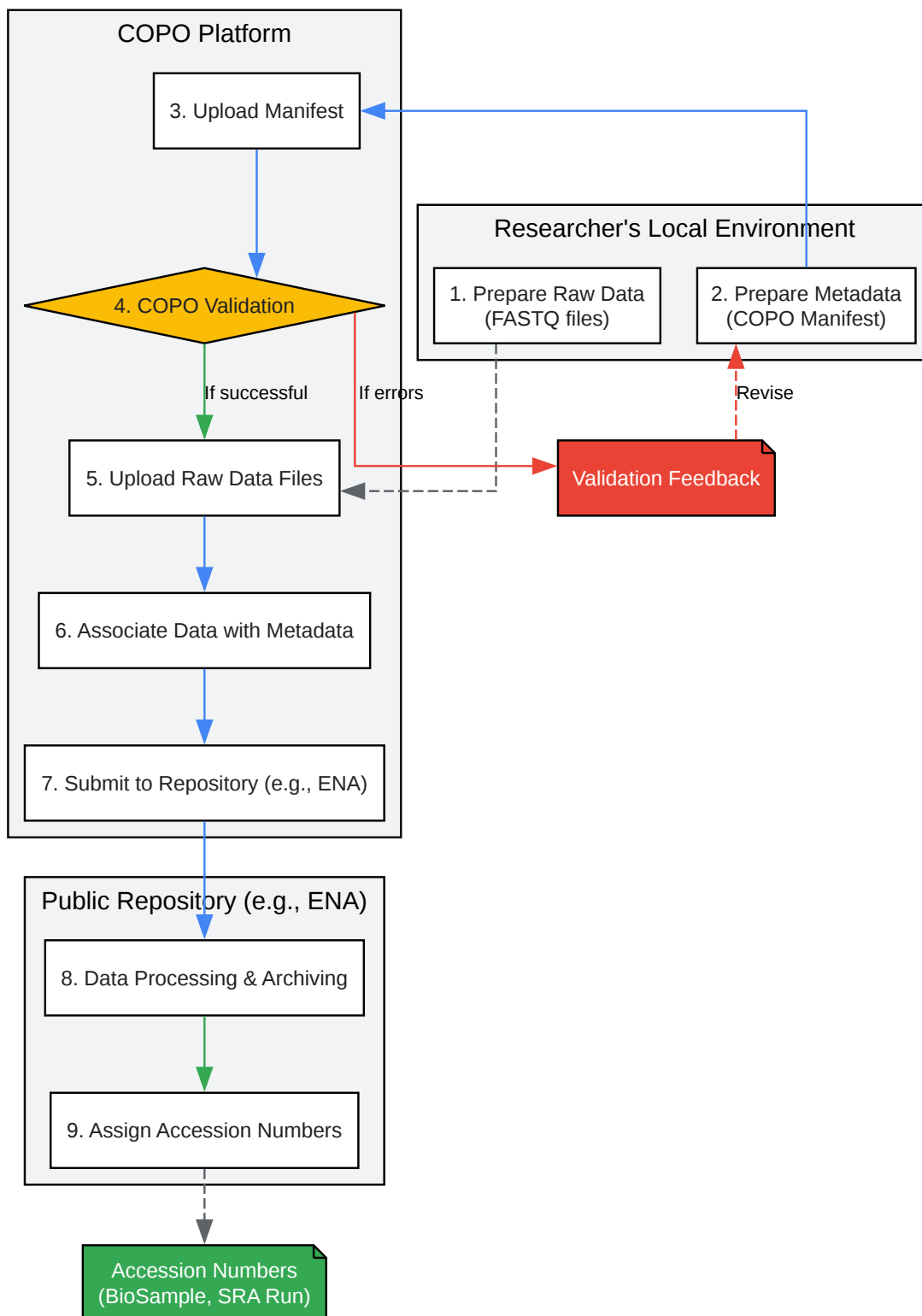
- Controlled Vocabularies: Where possible, use terms from established ontologies to describe your samples and experimental procedures. COPO helps normalize metadata to specific controlled vocabularies.[4]
- Data Validation: Some manifest files in Excel format may have built-in data validation to prevent common formatting errors.[8]
- Review and Finalize: Thoroughly review the completed manifest for accuracy and completeness before proceeding to the submission workflow.

COPO Submission Workflow for Transcriptomics Data

The following workflow outlines the step-by-step process for submitting your prepared transcriptomics data and metadata through COPO.

Workflow Diagram

COPO Transcriptomics Data Submission Workflow



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Caption: Workflow for transcriptomics data submission via COPO.

Step-by-Step Protocol

- Create a Profile/Project in COPO: Before submission, you will likely need to create a profile or project within COPO to house your data and metadata. This acts as a container for your research objects.[9]
- Upload the Metadata Manifest:
 - Navigate to the appropriate section in your COPO profile for manifest submission.
 - Upload your completed manifest file (e.g., transcriptomics_study_manifest.xlsx).
- COPO Validation:
 - Upon upload, COPO will automatically validate the manifest file.[2] This check ensures that all mandatory fields are completed and that the metadata is correctly formatted.
 - If the validation fails, COPO will provide feedback on the errors. You must correct these errors in your manifest file and re-upload it.[10]
- Upload Raw Data Files:
 - Once the manifest is successfully validated, you can proceed to upload your raw FASTQ files.
 - COPO provides a user-friendly interface for file uploads, which is often more straightforward than command-line FTP transfers required by some repositories.[4]
- Associate Data with Metadata:
 - Within the COPO interface, you will need to associate each uploaded FASTQ file with the corresponding sample described in your manifest. This critical step links your experimental data to its context.
- Submit to the Public Repository:
 - After associating all data files, you can initiate the submission to the designated public repository (e.g., ENA).

- COPO handles the communication and data transfer to the repository, brokering the submission on your behalf.[2]
- Retrieve Accession Numbers:
 - Once the repository has processed your submission, it will assign unique accession numbers (e.g., BioSample and SRA run accessions).
 - COPO will retrieve these accessions and display them within your project profile, providing a permanent and citable identifier for your dataset.[11]

By following these application notes and protocols, researchers can leverage the COPO platform to ensure their transcriptomics datasets are submitted in a standardized, efficient, and FAIR-compliant manner.

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- To cite this document: BenchChem. [Application Notes and Protocols for COPO Data Submission of Transcriptomics Datasets]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623416/docs#application-notes-and-protocols-for-copo-data-submission-of-transcriptomics-datasets>]

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